N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide features a complex heterocyclic architecture. Its core structure includes:
- A 1,2-dihydropyridin-2-one moiety linked to a 1,2,4-oxadiazole ring.
- An acetamide side chain terminated by a 4-chlorophenethyl group, which may influence lipophilicity and target binding.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c22-16-4-1-14(2-5-16)7-8-25-18(29)13-28-12-15(3-6-19(28)30)21-26-20(27-31-21)17-11-23-9-10-24-17/h1-6,9-12H,7-8,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIVQESSQQBIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
The target compound’s 1,2,4-oxadiazole-pyrazine core distinguishes it from analogs with 1,2,4-triazole or 1,3,4-oxadiazole systems. Key differences include:
- Electronic Effects : The oxadiazole’s electron-deficient nature (vs. triazole) may alter binding affinity in biological targets .
- Metabolic Stability : Pyrazine rings (as in the target compound and ’s analog) are less prone to oxidative metabolism compared to pyridine (e.g., ’s compound) .
Table 1: Heterocyclic Core Comparison
*Calculated from molecular formulas in evidence.
Substituent Effects on Pharmacokinetics
Research Implications
- Target Selectivity : The pyrazine-oxadiazole combination in the target compound may offer unique interactions with kinases or GPCRs, distinguishing it from pyridine-triazole analogs in and .
- Optimization Pathways : Introducing electron-withdrawing groups (e.g., fluorine) or varying aryl substituents (e.g., benzodioxin) could balance solubility and potency .
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